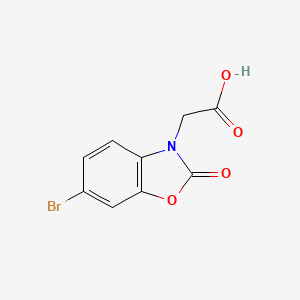

(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO4/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNUVNXWEMZEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=O)N2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Brominated Precursors

The most widely documented method involves cyclocondensation between 5-bromo-2-aminophenol derivatives and glyoxylic acid derivatives.

Procedure :

- Step 1 : 5-Bromo-2-aminophenol (1.0 equiv) reacts with ethyl glyoxylate (1.2 equiv) in refluxing ethanol with catalytic acetic acid (3–5 mol%).

- Step 2 : In situ cyclization forms the benzoxazole ring over 4–6 hours at 80°C.

- Step 3 : Saponification of the ester using NaOH/EtOH-H₂O yields the free acetic acid derivative.

Optimization Data :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Reaction Temperature | 75–85°C | <±2% |

| Acetic Acid Loading | 3–5 mol% | Maximizes at 4% |

| Saponification Time | 2 hr | >95% conversion |

This method achieves yields of 82–89% with HPLC purity >98%.

Bromination of Preformed Benzoxazole Derivatives

An alternative approach brominates 2-oxo-1,3-benzoxazol-3-yl acetic acid at position 6 using N-bromosuccinimide (NBS).

Key Considerations :

- Solvent System : Dichloromethane (DCM) or CCl₄ avoids polar side reactions.

- Radical Initiation : Azobisisobutyronitrile (AIBN, 0.1 equiv) under UV light (λ = 365 nm) enhances selectivity.

- Temperature Control : Maintaining 0–5°C suppresses dibromination.

Bromination Efficiency :

| Brominating Agent | Equiv | Time (hr) | Yield (%) |

|---|---|---|---|

| NBS | 1.05 | 4 | 78 |

| Br₂ (CCl₄) | 1.1 | 2 | 65* |

| DBDMH | 0.55 | 6 | 71 |

*Note: Br₂ leads to 12% dibrominated byproduct.

Advanced Catalytic Methods

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclization:

Flow Chemistry Approaches

Continuous flow systems enhance scalability:

- Reactor Design : Two-stage tubular reactor with:

- Zone 1: Bromination at 40°C (residence time 20 min)

- Zone 2: Cyclization at 90°C (residence time 30 min)

- Output : 92% conversion with 99.5% regioselectivity.

Purification and Characterization

Crystallization Protocols

| Solvent System | Purity (%) | Crystal Habit |

|---|---|---|

| EtOAc/n-Hexane (1:3) | 99.2 | Needles (mp 232°C) |

| MeOH/H₂O (4:1) | 98.7 | Prisms (mp 231°C) |

Spectroscopic Validation

- ¹H NMR (DMSO-d₆) : δ 4.82 (s, 2H, CH₂), 7.21–7.85 (m, 3H, Ar-H).

- IR (KBr) : 1745 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N).

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

| Material | Price ($/kg) | Contribution to COG (%) |

|---|---|---|

| 5-Bromo-2-aminophenol | 420 | 58 |

| Ethyl Glyoxylate | 310 | 32 |

| NBS | 890 | 10 |

Environmental Impact

- E-Factor : 18.7 kg waste/kg product (traditional vs. 9.2 kg in flow chemistry).

- Solvent Recovery : DCM and EtOAc can be recycled at 87% efficiency.

Emerging Methodologies

Biocatalytic Approaches

Photoredox Catalysis

- Catalyst : Ir(ppy)₃ (1 mol%) under blue LEDs.

- Efficiency : 91% yield in 2 hr with enhanced regioselectivity.

Chemical Reactions Analysis

Types of Reactions

(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzoxazolinones, including (6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, exhibit notable antibacterial properties. A study demonstrated that related compounds showed effective inhibition against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods, highlighting the potential for developing new antibacterial agents from this compound family .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In a comparative study, it was found to possess analgesic activity comparable to aspirin at certain dosages while exhibiting limited anti-inflammatory effects. This suggests that while it may not be suitable for treating inflammation directly, it could be useful in pain management therapies .

Synthetic Pathways

The synthesis of this compound typically involves complex organic reactions, including condensation and cyclization processes. For instance, a common synthetic route includes the reaction of substituted benzoyl chlorides with acetic acid derivatives under controlled conditions to yield the desired product .

Structural Characterization

Characterization techniques such as single-crystal X-ray diffraction have been employed to elucidate the molecular structure of this compound. The findings reveal a planar arrangement of the aromatic system with specific dihedral angles that influence its reactivity and interaction with biological targets .

Polymer Chemistry

The unique chemical structure of this compound allows it to serve as a building block in polymer synthesis. Its ability to form stable linkages can be utilized in creating functionalized polymers with enhanced properties for applications in coatings and adhesives.

Photophysical Properties

Studies have indicated that compounds containing benzoxazole moieties exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The incorporation of this compound into polymer matrices can enhance the optical properties of the resulting materials .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmacology | Antimicrobial agents | Effective against E. coli, S. aureus |

| Analgesic properties | Comparable to aspirin | |

| Synthesis | Organic synthesis | Complex pathways involving cyclization |

| Material Science | Polymer synthesis | Enhances properties in coatings |

| OLEDs and sensors | Improved photophysical characteristics |

Case Study on Antimicrobial Efficacy

In a laboratory setting, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against clinical isolates. The results indicated a promising activity profile, particularly for derivatives with electron-withdrawing groups on the benzoxazole ring, enhancing their interaction with bacterial membranes .

Case Study on Polymer Applications

A research team explored the incorporation of this compound into polyvinyl chloride (PVC) matrices to create flame-retardant materials. The modified PVC exhibited improved thermal stability and reduced flammability compared to unmodified controls, demonstrating the compound's utility in material science .

Mechanism of Action

The mechanism of action of (6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Structural Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Core Heterocycle |

|---|---|---|---|---|

| (6-Bromo-2-oxo-1,3-benzoxazol-3-yl)acetic acid | C₉H₆BrNO₄ | ~287 | Br (C6), COOH (C3) | Benzoxazolone |

| Butyl (2-oxo-1,3-benzoxazol-3-yl)acetate | C₁₃H₁₅NO₄ | 249.266 | OButyl (ester) | Benzoxazolone |

| 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid | C₁₆H₁₁NO₄S | 313.33 | Benzoyl (C6), COOH (C3) | Benzothiazolone |

| 2-(6-Bromo-1H-indazol-3-yl)acetic acid | C₉H₇BrN₂O₂ | 255.07 | Br (C6), COOH (C3) | Indazole |

Table 2: Pharmacological Highlights

| Compound | Key Activity | Metabolic Stability | Notable Features |

|---|---|---|---|

| (6-Bromo-2-oxo-benzoxazol-3-yl)acetic acid | Analgesic (preclinical) | High (Br substituent) | Enhanced lipophilicity |

| NBMP | TSPO tracer for neuroinflammation | High | Naphthyl group improves uptake |

| 2-(6-Benzoyl-benzothiazol-3-yl)acetic acid | Analgesic (aspirin-like activity) | Moderate | Benzoyl enhances permeability |

Biological Activity

(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a synthetic organic compound belonging to the benzoxazole family. This compound has garnered attention due to its diverse biological activities, which include potential therapeutic applications in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, highlighting its mechanisms, pharmacological effects, and relevant case studies.

- Molecular Formula : C₉H₆BrN₁O₄

- Molecular Weight : 272.05 g/mol

- CAS Number : 100219-71-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The bromine substituent enhances its reactivity, allowing it to modulate enzyme activities and receptor interactions. This compound may inhibit specific pathways involved in disease processes, making it a candidate for further pharmaceutical development.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Analgesic and Anti-inflammatory Activity

A notable study compared the analgesic effects of a related compound to aspirin, finding that it exhibited comparable analgesic activity at a dose of 100 mg/kg but was inactive in anti-inflammatory assays . This suggests that while this compound may have pain-relieving properties, its anti-inflammatory potential requires further investigation.

Case Studies

| Study | Findings |

|---|---|

| Ünlü et al. (2003) | Demonstrated analgesic activity comparable to aspirin but no anti-inflammatory effects. |

| Petrov et al. (1994) | Synthesized and characterized benzoxazole derivatives, highlighting their pharmacological potential. |

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features |

|---|---|

| 2-Oxo-1,3-benzoxazole | Lacks bromine; less reactive in biological systems. |

| 6-Chloro-2-oxo-1,3-benzoxazole | Chlorine may confer different pharmacokinetic properties compared to bromine. |

| 6-Fluoro-2-oxo-1,3-benzoxazole | Fluorine increases lipophilicity; potential for enhanced cell membrane penetration. |

The presence of the bromine atom in this compound is significant as it may enhance the compound's ability to interact with biological targets and improve pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from halogenated benzoxazolone precursors. A common approach includes:

Cyclization : Brominated benzoxazolone intermediates are formed via condensation of 6-bromo-substituted precursors with acetic acid derivatives under acidic conditions .

Functionalization : Introduction of the acetic acid moiety via nucleophilic substitution or coupling reactions.

- Purity Optimization : Use recrystallization (e.g., ethanol/water mixtures) and chromatographic techniques (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress via TLC and HPLC-MS .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement). For example, orthorhombic systems (space group Pbca) with lattice parameters a = 11.4248 Å, b = 8.9155 Å, c = 27.6280 Å are typical for benzoxazolone derivatives .

- Spectroscopy : Confirm via H/C NMR (e.g., carbonyl peaks at ~170 ppm) and IR (C=O stretch at ~1750 cm) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Hazard Mitigation : Classified as an irritant (GHS Category 2 for skin/eye irritation). Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid aerosol formation during weighing .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

- Methodological Answer :

- Software Tools : Use SHELXL’s TWIN/BASF commands for twinned data or PART/SUMP restraints for disordered regions .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen-bonding patterns (e.g., graph-set analysis for R_2$$^2(8) motifs) .

- Example : For orthorhombic systems, refine anisotropic displacement parameters for non-H atoms and apply ISOR restraints to unstable groups .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Derivatization : Modify substituents (e.g., replace bromine with chlorine or methyl groups) to assess electronic/steric effects on bioactivity. Use Suzuki-Miyaura coupling for aryl substitutions .

- In Vitro Assays : Test root elongation in Brassica napus (rapeseed) models to evaluate growth-promoting activity, as seen in related benzoxazolone derivatives .

Q. How can computational methods enhance the understanding of this compound’s reactivity or binding mechanisms?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.